

physical and chemical properties of Neocaesalpin L

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Neocaesalpin L: A Comprehensive Technical Dossier

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neocaesalpin L is a cassane-type diterpenoid isolated from Caesalpinia minax. This technical guide provides a detailed overview of its physical and chemical properties, experimental protocols for its characterization, and an exploration of its biological activities and associated signaling pathways. All quantitative data is presented in structured tables for clarity and ease of comparison.

Physical and Chemical Properties

Neocaesalpin L is a complex natural product with a range of defining physical and chemical characteristics. These properties are crucial for its identification, purification, and application in research and drug development.



Property	Value	Reference
Molecular Formula	C26H36O11	[1]
Molecular Weight	524.563 g/mol	[1]
Appearance	White amorphous powder	[1]
Solubility	Slightly soluble (2.8 g/L at 25°C)	[1]
Optical Rotation	[α]D20 - value not available in search results	
CAS Number	952473-86-8	[1]

Spectroscopic Data

The structural elucidation of **Neocaesalpin L** was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Circular Dichroism (CD).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data provide a detailed map of the carbon-hydrogen framework of the molecule.

Table 2: 1 H and 13 C NMR Spectroscopic Data for **Neocaesalpin L** (Note: Specific chemical shifts (δ) in ppm are not available in the provided search results. A representative table structure is shown below.)

Position	¹³ C Chemical Shift (δc)	¹ H Chemical Shift (δH, multiplicity, J in Hz)
1	_	
2		
3	_	



Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass and elemental composition of the molecule.

Table 3: Mass Spectrometry Data for Neocaesalpin L

Technique	lon	Observed m/z	Calculated m/z
HRESIMS	[M+Na]+	value not available	value not available

Infrared (IR) Spectroscopy

Infrared spectroscopy helps to identify the functional groups present in the molecule.

Table 4: Infrared (IR) Spectroscopy Data for **Neocaesalpin L** (Note: Specific absorption bands (vmax) in cm⁻¹ are not available in the provided search results. A representative table structure is shown below.)

Functional Group	Absorption Band (vmax) in cm ^{−1}
Hydroxyl (-OH)	
Carbonyl (C=O)	
Alkene (C=C)	-

Circular Dichroism (CD)

Circular dichroism spectroscopy provides information about the stereochemistry of the molecule.

Table 5: Circular Dichroism (CD) Data for **Neocaesalpin L** (Note: Specific CD data ($\Delta \epsilon$) at different wavelengths (nm) are not available in the provided search results. A representative table structure is shown below.)

	Wavelength (nm)	Δε
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Experimental Protocols

The following sections detail the methodologies used for the isolation and characterization of **Neocaesalpin L**, as well as for the evaluation of its biological activity.

Isolation and Purification

The general workflow for isolating **Neocaesalpin L** from its natural source involves extraction, fractionation, and chromatographic separation.



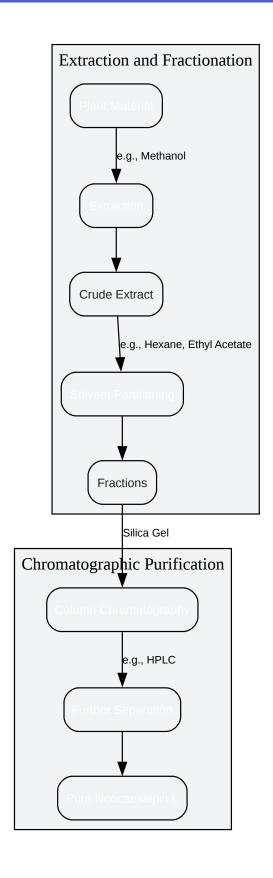


Figure 1. General workflow for the isolation of **Neocaesalpin L**.



Structure Elucidation

The structure of **Neocaesalpin L** was determined using a combination of spectroscopic methods.[2]

- 1D and 2D NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments were conducted to establish the planar structure and assign proton and carbon signals.
- Mass Spectrometry: HRESIMS was used to determine the molecular formula.
- Circular Dichroism: CD analysis was employed to determine the absolute stereochemistry of the molecule.

Antiproliferative Activity Assay

The cytotoxic effect of **Neocaesalpin L** on cancer cell lines was likely evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.



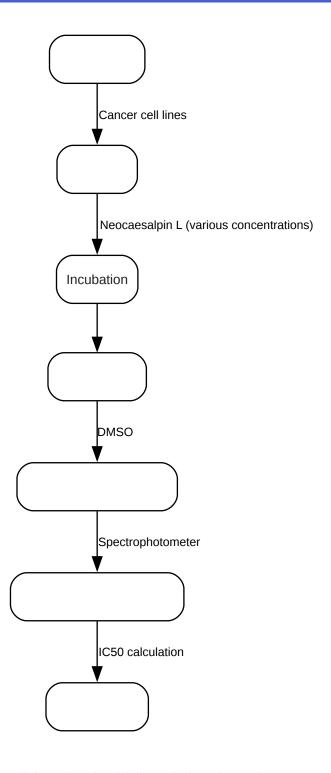


Figure 2. Workflow for the MTT-based antiproliferative assay.

Biological Activity and Potential Signaling Pathways



While specific studies on the signaling pathways affected by **Neocaesalpin L** are not detailed in the provided search results, cassane-type diterpenoids isolated from Caesalpinia minax have shown mild antiproliferative activity against liver cancer (HepG-2) and breast cancer (MCF-7) cell lines.[2] The potential mechanisms of action for compounds with such activity often involve the induction of apoptosis and interference with key cancer-related signaling pathways.

Antiproliferative Activity

Table 6: Antiproliferative Activity of Cassane-type Diterpenes from Caesalpinia minax (Note: Specific IC50 values for **Neocaesalpin L** are not available in the provided search results. The table indicates the type of data that would be presented.)

Cell Line	IC50 (μM) for Neocaesalpin L	Reference
HepG-2 (Liver Cancer)	Data not available	[2]
MCF-7 (Breast Cancer)	Data not available	[2]

Postulated Signaling Pathways in Cancer

Based on the known mechanisms of other anticancer natural products, **Neocaesalpin L** could potentially exert its effects through the following pathways:

• Intrinsic Apoptosis Pathway: Many chemotherapeutic agents induce cancer cell death by activating the intrinsic apoptosis pathway. This involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases that execute cell death.



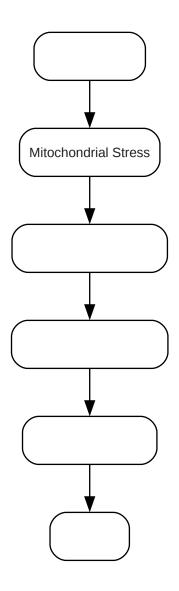


Figure 3. Postulated involvement of **Neocaesalpin L** in the intrinsic apoptosis pathway.

• NF-kB Signaling Pathway: The NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is often constitutively active in cancer cells, promoting proliferation and survival. Inhibition of this pathway is a common mechanism for anticancer compounds.



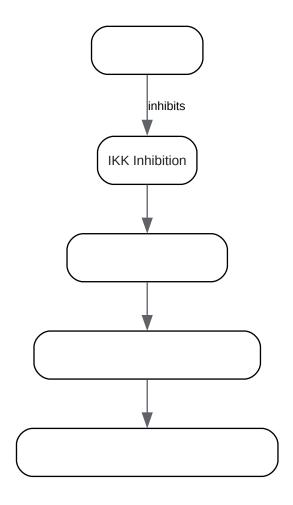


Figure 4. Potential inhibition of the NF-kB pathway by **Neocaesalpin L**.

• PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is common in cancer. Targeting this pathway is a key strategy in cancer therapy.



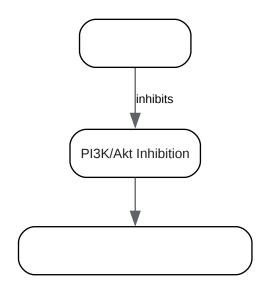


Figure 5. Possible inhibitory effect of **Neocaesalpin L** on the PI3K/Akt pathway.

Conclusion

Neocaesalpin L is a cassane-type diterpenoid with a well-characterized chemical structure. While its biological activities are not yet extensively documented in the public domain, related compounds from the same source exhibit antiproliferative effects, suggesting that Neocaesalpin L may also possess valuable pharmacological properties. Further research is warranted to fully elucidate its mechanism of action and potential as a therapeutic agent. The experimental protocols and data presented in this guide provide a foundational resource for researchers and drug development professionals interested in exploring the potential of this natural product.

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References

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